Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)-
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Overview
Description
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- is a complex organic compound known for its unique structure and significant biological activities. It has been isolated as an active component from the ethanolic extract of the aerial parts of Mitracarpus scaber and exhibits significant in vitro inhibitory activity against AIDS-related pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Disubstituted 1,2,3,4-tetrahydrobenz(g)isoquinoline-5,10-diones are prepared through an activated Pictet-Spengler reaction of the corresponding imines of 2-(1,4-dimethoxynaphth-2-yl)ethylamine in the presence of an acyl chloride and aluminum chloride (AlCl3), followed by oxidation with silver(II) oxide in nitric acid .
Industrial Production Methods
The industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly in the presence of strong oxidizing agents like silver(II) oxide.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are not extensively documented.
Substitution: The compound can participate in substitution reactions, especially involving its amino groups.
Common Reagents and Conditions
Oxidizing Agents: Silver(II) oxide in nitric acid.
Reducing Agents:
Substitution Reagents: Various acyl chlorides and aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the synthesis of other complex organic molecules and potentially in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. Its mechanism of action involves inhibiting the growth of pathogens by interfering with their metabolic processes. The exact molecular targets and pathways are not fully elucidated but are believed to involve key enzymes and proteins essential for pathogen survival .
Comparison with Similar Compounds
Similar Compounds
- Benzo(g)quinoline-5,10-dione
- Benzo(g)quinoline-5,6-dione
- Anthraquinone
Uniqueness
Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- is unique due to its specific structure, which includes pyrrolidinyl groups that enhance its biological activity. This structural uniqueness contributes to its significant inhibitory activity against pathogens, distinguishing it from other similar compounds .
Properties
CAS No. |
144510-91-8 |
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Molecular Formula |
C25H31N5O2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
6,9-bis(2-pyrrolidin-1-ylethylamino)benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C25H31N5O2/c31-24-18-7-8-26-17-19(18)25(32)23-21(28-10-16-30-13-3-4-14-30)6-5-20(22(23)24)27-9-15-29-11-1-2-12-29/h5-8,17,27-28H,1-4,9-16H2 |
InChI Key |
JIGYVEPELWUUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C3=O)C=CN=C5 |
Origin of Product |
United States |
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